Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C17H23NO2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of N-benzyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of spiro compounds with biological targets such as enzymes and receptors
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1-oxa-6-azaspiro[2.5]octane: This compound shares a similar spiro structure but contains an oxygen atom in place of the nitrogen atom.
6-Aza-spiro[2.5]octane: This compound lacks the benzyl and ethyl ester groups, making it structurally simpler
Uniqueness
Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 6-benzyl-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-17(15)8-10-18(11-9-17)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
NZQANHGDSBBELG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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